Cas no 1701953-71-0 ((3-cyano-4-fluorophenyl)methanesulfonyl chloride)

1701953-71-0 structure
اسم المنتج:(3-cyano-4-fluorophenyl)methanesulfonyl chloride
كاس عدد:1701953-71-0
وسط:C8H5ClFNO2S
ميغاواط:233.647203207016
MDL:MFCD28614166
CID:5245330
PubChem ID:84796566
(3-cyano-4-fluorophenyl)methanesulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzenemethanesulfonyl chloride, 3-cyano-4-fluoro-
- (3-cyano-4-fluorophenyl)methanesulfonyl chloride
-
- MDL: MFCD28614166
- نواة داخلي: 1S/C8H5ClFNO2S/c9-14(12,13)5-6-1-2-8(10)7(3-6)4-11/h1-3H,5H2
- مفتاح Inchi: ARYQURNCHDZGJO-UHFFFAOYSA-N
- ابتسامات: C1(CS(Cl)(=O)=O)=CC=C(F)C(C#N)=C1
(3-cyano-4-fluorophenyl)methanesulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-293254-10g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 10g |
$3929.0 | 2023-09-06 | ||
Enamine | EN300-293254-0.05g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Ambeed | A1087662-1g |
(3-Cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 95% | 1g |
$798.0 | 2024-08-03 | |
Enamine | EN300-293254-10.0g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-293254-2.5g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-293254-5.0g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-293254-5g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 5g |
$2650.0 | 2023-09-06 | ||
Enamine | EN300-293254-1g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 1g |
$914.0 | 2023-09-06 | ||
Enamine | EN300-293254-0.1g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-293254-0.25g |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride |
1701953-71-0 | 95.0% | 0.25g |
$840.0 | 2025-03-19 |
(3-cyano-4-fluorophenyl)methanesulfonyl chloride الوثائق ذات الصلة
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
1701953-71-0 ((3-cyano-4-fluorophenyl)methanesulfonyl chloride) منتجات ذات صلة
- 2137778-40-4(1H-Imidazole, 2-(3-bromo-2,2-dimethylpropyl)-1-methyl-)
- 1361519-04-1(2'-Fluoro-3'-iodo-2,3,4,5,6-pentachlorobiphenyl)
- 1858515-52-2(4-Methyl-3-(pyrimidin-5-yl)phenol)
- 42083-00-1(1-Methoxycyclopropane-1-carbaldehyde)
- 1546545-14-5(6-chloro-N-(thiophen-3-yl)methylpyridin-3-amine)
- 1326892-20-9(1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine)
- 2034603-00-2(2-(benzylsulfanyl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)acetamide)
- 1805056-68-1(Methyl 2-cyano-6-formyl-4-nitrobenzoate)
- 2413887-20-2(5-methyl-4-phenyl-2-{5-3-(trifluoromethyl)phenylthiophen-2-yl}-1H-imidazole)
- 2580202-88-4(Tert-butyl 5,5-dimethylmorpholine-2-carboxylate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1701953-71-0)(3-cyano-4-fluorophenyl)methanesulfonyl chloride

نقاء:99%
كمية:1g
الأسعار ($):718.0